molecular formula C13H21N3O4 B8609455 Tert-butyl 4-(2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 862280-60-2

Tert-butyl 4-(2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B8609455
Key on ui cas rn: 862280-60-2
M. Wt: 283.32 g/mol
InChI Key: BWQIECZKNHLSGX-UHFFFAOYSA-N
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Patent
US07947678B2

Procedure details

Trifluoroacetic acid (0.300 mL) was added to a solution of tert-butyl 4-(2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate (32 mg, 0.113 mmol) in dichloromethane (1 mL). After 4 h, the reaction was concentrated to give the title compound. MS: m/z=184.04 (M+1).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[O:8]=[C:9]1[NH:13][C:12](=[O:14])[CH2:11][N:10]1[CH:15]1[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]1>ClCCl>[NH:18]1[CH2:17][CH2:16][CH:15]([N:10]2[CH2:11][C:12](=[O:14])[NH:13][C:9]2=[O:8])[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
32 mg
Type
reactant
Smiles
O=C1N(CC(N1)=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CCC(CC1)N1C(NC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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